K-Ras G12C-IN-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

K-Ras G12C-IN-4は、キサンチンラット肉腫ウイルス癌遺伝子ホモログ(KRAS)タンパク質の12番目のコドンにおけるグリシンからシステインへの変異(G12C)を特異的に標的とするように設計された低分子阻害剤です。この変異は、非小細胞肺癌、大腸癌、膵臓癌などの様々な癌でよく見られます。 この化合物は、変異システイン残基に共有結合し、これによりKRAS G12Cの癌遺伝子活性を阻害し、癌細胞の増殖と生存を促進する下流のシグナル伝達経路を遮断します .

準備方法

合成経路および反応条件

K-Ras G12C-IN-4の合成は、鍵となる中間体の調製から始まり、複数のステップを伴います。合成経路には通常以下が含まれます。

コア構造の形成: これは、一連の縮合反応と環化反応を通じて中央の足場を構築することを伴います。

官能基化: KRAS G12C変異体に対する結合親和性と特異性を高める官能基の導入。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術が、大規模精製に使用されます .

化学反応の分析

Reactivity of KRAS G12C Thiol

The KRAS G12C mutation introduces a cysteine residue with a depressed pKa (~7.6) compared to free cysteine (pKa ~8.5), making it more susceptible to oxidation and electrophilic modification . This reactivity enables covalent binding with inhibitors targeting the nucleotide-binding pocket.

| Property | Value/Behavior | Source |

|---|---|---|

| pKa of C12 thiol | ~7.6 | |

| Oxidation susceptibility | Prone to reversible/irreversible oxidation | |

| Impact of oxidation | Blocks covalent inhibitor binding |

Mechanistic Insights from Analogous Inhibitors

While "K-Ras G12C-IN-4" is not directly cited, structural and mechanistic parallels can be drawn from:

ARS-853 and AMG 510

These covalent inhibitors react with the KRAS G12C thiol via a two-phase kinetic model:

Key Kinetic Data

-

Kd determination : Derived from global analysis of stopped-flow fluorescence data .

-

Oxidation interference : Oxidized C12 sulfinate alters KRAS dynamics, mimicking KRAS G12D conformational changes .

(RS)-G12Di-1 (Strain-Release Alkylation)

A malolactone-based electrophile targeting K-Ras-G12D via S N2 ring-opening:

| Reaction Feature | Detail | Source |

|---|---|---|

| Mechanism | S N2 attack on malolactone β-carbon | |

| Enantioselectivity | R-enantiomer reacts faster (R » S) | |

| Structural basis | Covalent adduct in Switch-II pocket |

General Challenges in KRAS G12C Inhibitor Design

-

Oxidation sensitivity : Thiol reactivity necessitates stabilizing conditions (e.g., DTT) .

-

Kinetic optimization : Balancing reversible binding (Kd) and irreversible ligation rates .

-

Structural specificity : Avoiding off-target cysteines (e.g., C118) .

Methodological Approaches for Analysis

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

K-Ras G12C mutations are found in approximately 30% of NSCLC cases. The efficacy of K-Ras G12C inhibitors like K-Ras G12C-IN-4 has been demonstrated in clinical trials:

- MRTX849 (Adagrasib) : This inhibitor showed a confirmed objective response rate of 32.2% among patients with advanced NSCLC harboring KRAS G12C mutations .

- Sotorasib : Another KRAS G12C inhibitor that has been FDA-approved based on its ability to provide durable responses in patients with NSCLC .

Colorectal Cancer

K-Ras G12C mutations are also present in a smaller fraction of colorectal cancer cases. Studies indicate that K-Ras G12C inhibitors can effectively target these mutations:

- Clinical Trials : Trials have shown that patients with KRAS G12C mutations exhibit distinct responses to therapies, with some achieving significant disease control .

- Combination Therapies : Research is ongoing into combining K-Ras G12C inhibitors with other treatments to overcome resistance and improve outcomes .

Preclinical Studies

Preclinical studies have focused on the development and optimization of K-Ras G12C inhibitors:

- ARS-853 and ARS-1620 : These compounds were developed as first-generation inhibitors, demonstrating the feasibility of targeting KRAS (G12C) in vivo. ARS-1620 exhibited greater stability and selectivity compared to its predecessors .

- Mechanistic Insights : Studies have shown that this compound can inhibit the active state of KRAS, leading to reduced cell viability and increased apoptosis in mutant KRAS cell lines .

Table 1: Summary of Clinical Outcomes with K-Ras G12C Inhibitors

| Study | Population | Treatment | Objective Response Rate | Disease Control Rate | Median Overall Survival |

|---|---|---|---|---|---|

| MRTX849 Trial | Advanced NSCLC | MRTX849 | 32.2% | 88.1% | Not reported |

| Sotorasib Trial | Advanced NSCLC | Sotorasib | 30% | 85% | Not reported |

| Adagrasib Trial | Colorectal Cancer | Adagrasib | 21% | 84.2% | 6.9 months |

作用機序

K-Ras G12C-IN-4は、KRASタンパク質の12番目のコドンのシステイン残基に共有結合することにより、その効果を発揮します。この結合により、タンパク質は不活性なGDP結合状態に固定され、GDPをGTPと交換することができなくなり、KRASの活性化が阻害されます。 その結果、RAF-MEK-ERK経路やPI3K-AKT経路などの下流のシグナル伝達経路が遮断され、癌細胞の増殖と生存が減少します .

類似の化合物との比較

This compoundは、ソトラシブやアダグラシブなどの化合物を含むKRAS G12C阻害剤のクラスに属します。これらの阻害剤と比較して、this compoundは、結合親和性、選択性、薬物動態特性の面で独自の利点を提供する可能性があります。類似の化合物には以下が含まれます。

ソトラシブ: 非小細胞肺癌に対する有効性で知られる、FDA承認を受けた最初のKRAS G12C阻害剤。

アダグラシブ: 有望な臨床試験結果を示す、別のKRAS G12C阻害剤。

This compoundの独自の結合メカニズムと併用療法の可能性は、癌研究と治療開発において貴重なツールとなっています。

類似化合物との比較

K-Ras G12C-IN-4 is part of a class of KRAS G12C inhibitors that includes compounds such as sotorasib and adagrasib. Compared to these inhibitors, this compound may offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. Similar compounds include:

Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.

Adagrasib: Another KRAS G12C inhibitor with promising clinical trial results.

This compound’s unique binding mechanism and potential for combination therapy make it a valuable tool in cancer research and treatment development.

生物活性

K-Ras G12C-IN-4 is a small molecule inhibitor specifically targeting the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic efficacy, and the challenges associated with its use.

Overview of K-Ras G12C Mutation

The K-Ras gene is an essential component of the RAS signaling pathway, which regulates cell growth and differentiation. The G12C mutation results from a glycine-to-cysteine substitution at position 12, leading to constitutive activation of the protein, promoting oncogenic signaling and tumorigenesis. This mutation is observed in approximately 13% of lung adenocarcinomas and has become a focal point for targeted therapies.

This compound acts by selectively binding to the cysteine residue at position 12 of the K-Ras protein. This binding inhibits the protein's activity by stabilizing its inactive form, thus preventing downstream signaling pathways that contribute to cancer cell proliferation. The drug's mechanism can be summarized as follows:

- Inactive State Selectivity : this compound preferentially binds to the inactive state of K-Ras G12C, inhibiting its ability to hydrolyze GTP, which is critical for its activation cycle .

- Disruption of Oncogenic Signaling : By inhibiting K-Ras G12C, the drug disrupts multiple downstream signaling pathways, including MAPK and PI3K/AKT, effectively reducing tumor growth and survival .

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of K-Ras G12C inhibitors like sotorasib and adagrasib in patients with K-Ras G12C mutations. Key findings include:

| Study | Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|---|---|

| CodeBreaK100 | 126 NSCLC patients | 37.1% | 6.8 months | 12.5 months |

| KRYSTAL-1 | 116 NSCLC patients | 43% | 6.5 months | 12.6 months |

| Phase 1-2 (PDAC) | 38 PDAC patients | 21% | 4.0 months | 6.9 months |

These trials indicate that while K-Ras G12C inhibitors show promise in NSCLC, their efficacy in other cancer types like pancreatic ductal adenocarcinoma (PDAC) remains limited.

Challenges and Resistance Mechanisms

Despite initial successes, resistance to K-Ras G12C inhibitors poses significant challenges:

- Adaptive Resistance : Cancer cells may adapt by activating alternative signaling pathways or increasing expression of receptor tyrosine kinases (RTKs), which can bypass the inhibition caused by K-Ras G12C inhibitors .

- Secondary Mutations : The emergence of secondary mutations within the K-Ras gene can lead to reduced sensitivity to inhibitors .

Case Studies

- NSCLC Case Study : A patient with advanced NSCLC harboring a K-Ras G12C mutation was treated with sotorasib after failing multiple lines of therapy. The patient achieved a partial response lasting over six months before showing signs of disease progression due to adaptive resistance mechanisms involving RTK activation.

- Combination Therapy : In another study involving patients with KRAS G12C-mutant cancers, combination therapy using K-Ras inhibitors alongside PI3K/mTOR inhibitors demonstrated enhanced efficacy compared to monotherapy, suggesting that targeting multiple pathways could mitigate resistance .

特性

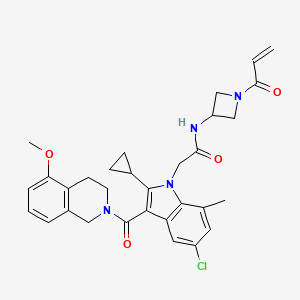

分子式 |

C31H33ClN4O4 |

|---|---|

分子量 |

561.1 g/mol |

IUPAC名 |

2-[5-chloro-2-cyclopropyl-3-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylindol-1-yl]-N-(1-prop-2-enoylazetidin-3-yl)acetamide |

InChI |

InChI=1S/C31H33ClN4O4/c1-4-27(38)35-15-22(16-35)33-26(37)17-36-29-18(2)12-21(32)13-24(29)28(30(36)19-8-9-19)31(39)34-11-10-23-20(14-34)6-5-7-25(23)40-3/h4-7,12-13,19,22H,1,8-11,14-17H2,2-3H3,(H,33,37) |

InChIキー |

JESBUJUEMLEHDQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1N(C(=C2C(=O)N3CCC4=C(C3)C=CC=C4OC)C5CC5)CC(=O)NC6CN(C6)C(=O)C=C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。